
1-Pyrrolidinecarboxylic acid, 3-azido-2-oxo-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarboxylic acid, 3-azido-2-oxo-, phenylmethyl ester is a chemical compound with the molecular formula C12H12N4O3. It is a derivative of pyrrolidinecarboxylic acid and contains an azido group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-azido-2-oxo-, phenylmethyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Esterification: The final step involves esterification with phenylmethyl alcohol under acidic conditions to form the phenylmethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to avoid side reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 3-azido-2-oxo-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogen gas for reduction reactions.
Nucleophiles: Alcohols or amines for substitution reactions.
Major Products
Nitro Derivatives: Formed through oxidation.
Amines: Formed through reduction.
Substituted Esters: Formed through nucleophilic substitution.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 3-azido-2-oxo-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with azido functionalities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-azido-2-oxo-, phenylmethyl ester involves its interaction with molecular targets through its azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: A similar compound with a different functional group.
1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-(hydroxymethyl)-, phenylmethyl ester: Another derivative with fluorine substitution.
Uniqueness
1-Pyrrolidinecarboxylic acid, 3-azido-2-oxo-, phenylmethyl ester is unique due to its azido group, which imparts distinct reactivity and applications in click chemistry and bioconjugation. This sets it apart from other pyrrolidinecarboxylic acid derivatives that lack the azido functionality.
Properties
CAS No. |
647013-66-9 |
|---|---|
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
benzyl 3-azido-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H12N4O3/c13-15-14-10-6-7-16(11(10)17)12(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
LWYHJEZIRIYTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1N=[N+]=[N-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12583846.png)
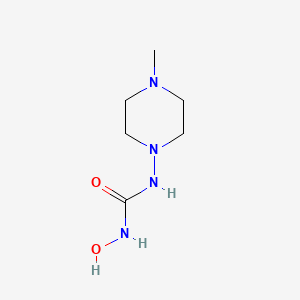
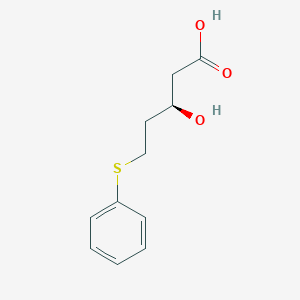
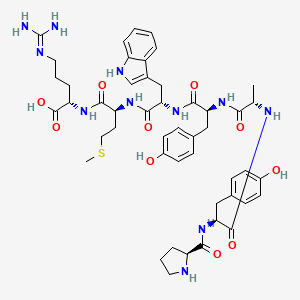
![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
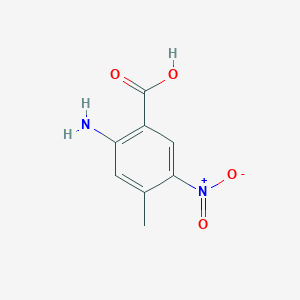
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
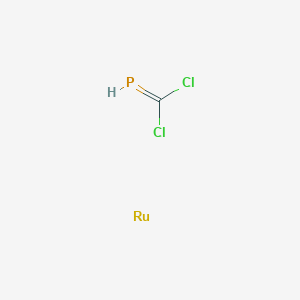
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
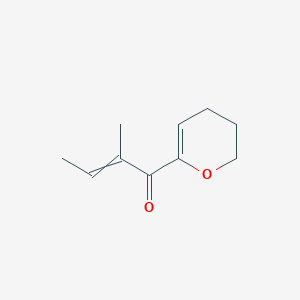
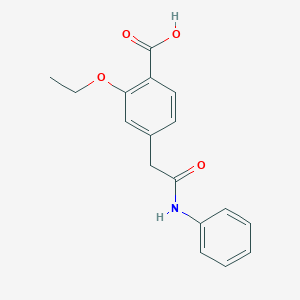
![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)
